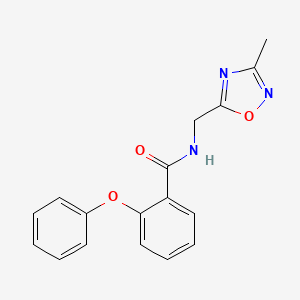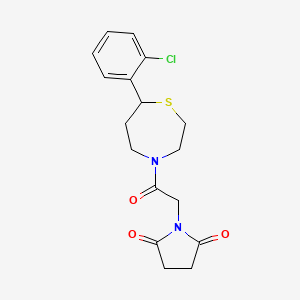![molecular formula C13H12ClNO3 B2424098 3-(4-Chlorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 1009353-35-8](/img/structure/B2424098.png)
3-(4-Chlorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(4-Chlorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid” is a chemical compound with the molecular formula C13H12ClNO3 . It contains a total of 32 bonds, including 20 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, and 6 aromatic bonds . The structure also includes 1 three-membered ring, 1 five-membered ring, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 aromatic tertiary amide, and 1 hydroxyl group .
Synthesis Analysis
The synthesis of bicyclo[3.1.0]hexanes, such as “this compound”, can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This process involves the use of an organic or an iridium photoredox catalyst and blue LED irradiation . The reaction yields good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a bicyclic framework that includes a three-membered ring and a five-membered ring . The structure also features a six-membered aromatic ring attached to the bicyclic system via a carbonyl group . The carboxylic acid and the tertiary amide functionalities are also key features of the molecular structure .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be influenced by the presence of the carboxylic acid and the tertiary amide groups . These functional groups can participate in a variety of chemical reactions, including acid-base reactions, nucleophilic substitutions, and condensation reactions .
Scientific Research Applications
Synthesis Techniques
- 3-Azabicyclo[3.1.0]hexanes, including structures related to 3-(4-Chlorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, have been synthesized through various methods. For instance, synthesis by imination and subsequent reductive cyclization was explored, leading to structures with potential biological activities (Stevens & Kimpe, 1996). Other methods include reactions with halogens, which yield specific substituted azabicyclo compounds (Molchanov, Stepakov, & Kostikov, 2001).
Stereoisomer Synthesis
- The synthesis of various stereoisomers of 3-azabicyclo compounds, including 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, has been achieved. This research is significant in studying the stereoselective properties of these compounds (Bakonyi et al., 2013).
Chemical Properties and Transformations
- Various transformations of azabicyclo compounds are studied to understand their chemical properties. For example, the thermolysis of esters in these compounds results in the formation of specific isomers, demonstrating their reactivity under different conditions (Molchanov, Stepakov, & Kostikov, 2000). Also, studies on the synthesis of 3-azabicyclo compounds via insertion into intramolecular C–H bonds highlight the reactivity of these compounds (Kimura et al., 2015).
Biological Activity and Applications
- Compounds like 3-azabicyclo[3.1.0]hexanes have been studied for their potential biological activities. For instance, research on GABA analogues locked in the bicyclo[3.1.0]hexane core structure suggests applications in drug design and understanding neurotransmitter systems (Jimeno et al., 2011). Additionally, synthesizing 3-azabicyclo[4.1.0]heptane-1-carboxylic acid highlights its potential as a building block in medicinal chemistry due to its unique bicyclic nature and conformational constraints (Napolitano et al., 2010).
Pharmaceutical Development
- The development of specific azabicyclo compounds is closely linked to the synthesis of pharmaceuticals. For example, the synthesis of trovafloxacin, an antibacterial agent, involves the use of 3-azabicyclo[3.1.0]hexane derivatives (Norris et al., 2000). This demonstrates the practical applications of these compounds in drug development.
Properties
IUPAC Name |
3-(4-chlorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c14-9-3-1-7(2-4-9)12(16)15-6-8-5-10(8)11(15)13(17)18/h1-4,8,10-11H,5-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDMRWXINIYZKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(N(C2)C(=O)C3=CC=C(C=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[4-(tert-butyl)benzyl]oxy}-6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromene](/img/structure/B2424015.png)
![(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2424017.png)





![5-[(3,3-Diphenylpropyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2424026.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2424031.png)


![3-[3-(Ethyl-phenyl-amino)-propyl]-2-thioxo-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B2424036.png)

